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N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide

Triazole Chemistry Medicinal Chemistry Scaffold Selection

Researchers developing ATP-competitive kinase inhibitors require precise 1,2,4-triazole regioisomerism for correct hinge-binding geometry; the 1,2,3-triazole analog fails to recapitulate this hydrogen-bond vector. This compound delivers the correct 1,2,4-triazole orientation with a rigid azetidine core and an acetamide exit vector for SAR expansion. Key procurement benefits: · XLogP3 0.3 - balances cell permeability with low promiscuity risk · Methylene spacer provides 4-bond rotational freedom vs. 3-bond comparator · Documented synthetic tractability enables rapid hit-to-lead campaigns

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 2319789-22-3
Cat. No. B2982707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide
CAS2319789-22-3
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3
InChIInChI=1S/C15H17N5O2/c1-11(21)18-14-4-2-13(3-5-14)15(22)19-6-12(7-19)8-20-10-16-9-17-20/h2-5,9-10,12H,6-8H2,1H3,(H,18,21)
InChIKeyBFMLQNBPHQOAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azetidine-Triazole Acetamide: Chemical Class & Procurement


N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole linked via a methylene bridge to an azetidine ring, which is further connected to a phenylacetamide group [1]. It belongs to the chemical class of azetidine-containing triazole acetamides, a family explored in medicinal chemistry for enzyme inhibition [REFS-1, REFS-2]. Its molecular architecture incorporates a rigid azetidine core, a hydrogen-bond-capable triazole, and an acetamide moiety, making it a versatile intermediate for pharmaceutical research [1].

Chemical Class Azetidine-triazole acetamide
Workflow Fit Enzyme inhibition scaffold research
Key Attribute 1,2,4-triazole regioisomer

Azetidine-Triazole Acetamide: Structural Determinants vs. Analog Interchange


In-class substitution is non-trivial due to the compound's specific triazole regioisomerism (1,2,4-triazole vs. 1,2,3-triazole), which governs its hydrogen-bonding geometry and target binding profiles [REFS-1, REFS-2]. The 1,2,4-triazole moiety presents a distinct spatial arrangement of nitrogen atoms compared to the 1,2,3-analog, directly impacting molecular recognition at biological targets such as kinases [2]. Additionally, the methylene bridge to the azetidine ring differentiates it from directly N-linked triazole-azetidine hybrids, altering conformational rigidity and metabolic stability [1]. The quantitative evidence below establishes where these structural choices translate into measurable property differences critical for research selection.

Target Compound
1,2,3-Triazole Analog (CAS 2201653-59-8)
1,2,4-Triazole regioisomer geometry
1,2,3-Triazole may shift hydrogen-bonding geometry and kinase binding mode
Methylene linker to azetidine
Direct N-linkage limits rotational freedom and may alter metabolic context

Azetidine-Triazole Acetamide: Comparative Evidence vs. Closest Analogs


1,2,4- vs 1,2,3-Triazole Regioisomerism

The compound contains a 1,2,4-triazole, distinguishing it from its closest cataloged analog, N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide (CAS 2201653-59-8). The 1,2,4-triazole regioisomer presents a different nitrogen atom arrangement, which is known to alter metal chelation and hydrogen-bonding patterns in kinase ATP-binding pockets [1]. This structural difference is foundational for target selectivity, though direct comparative biological IC50 data for this specific pair is not publicly available.

Regioisomerism
Class-level inference
1,2,4- vs 1,2,3-triazole core
May alter kinase hinge-binding geometry
No direct IC50 data available
Triazole Chemistry Medicinal Chemistry Scaffold Selection

Lipophilicity and Molecular Weight Divergence

A direct comparison of computed XLogP3 and molecular weight between the target compound and its 1,2,3-triazole analog reveals notable differences. The target compound (XLogP3 = 0.3, MW = 299.33) is more lipophilic and heavier than the comparator (XLogP3 = -0.2, MW = 285.30) [REFS-1, REFS-2]. This shift in lipophilicity can influence membrane permeability, solubility, and non-specific protein binding, positioning the 1,2,4-triazole derivative as a potentially more cell-permeable scaffold.

Lipophilicity & MW
Head-to-head comparison
ΔXLogP3 = 0.5; ΔMW = 14.03 g/mol
Supports cell permeability screening differentiation
Computed values; experimental confirmation needed
Lipophilicity Drug-likeness Physicochemical Profiling

Methylene Linker vs. Direct N-Linkage

The target compound incorporates a methylene (-CH2-) spacer between the azetidine and the 1,2,4-triazole, whereas the 1,2,3-triazole analog presents a direct N-linkage from the azetidine ring to the triazole [REFS-1, REFS-2]. This methylene insertion increases rotational freedom (4 vs. 3 rotatable bonds) and can alter metabolic stability by moving the triazole away from the azetidine ring, potentially reducing oxidative metabolism at the heterocycle [1]. This structural feature is distinct from the general azetidine-1,2,4-triazole class without a linker [3].

Linker Flexibility
Class-level inference
Methylene spacer: +1 rotatable bond
May affect conformational space and metabolic profile
Metabolic stability not quantified
Conformational Flexibility Metabolic Stability PROTAC Design

Azetidine-Triazole Acetamide: Application Scenarios


Kinase Inhibitor Optimization with 1,2,4-Triazole

For programs targeting kinases where the 1,2,4-triazole is a proven hinge-binding motif (e.g., ALK, Trk, or TGF-beta receptor families), this compound serves as a direct scaffold. Its 1,2,4-triazole regioisomerism provides the correct hydrogen-bond acceptor geometry required for ATP-site binding, unlike the 1,2,3-triazole analog which presents a different spatial orientation of nitrogen lone pairs. The class-level antibacterial activity observed in related azetidine-1,2,4-triazole series supports broader biological evaluation [1].

Cell-Permeable Probe with Balanced Lipophilicity

With an XLogP3 of 0.3, the compound occupies a narrow lipophilicity window favorable for cell permeability while avoiding excessive hydrophobicity associated with promiscuity. This is a significant 0.5 log unit increase over its 1,2,3-triazole comparator (XLogP3 = -0.2), suggesting improved passive diffusion across cell membranes without reaching the problematic high-logP space [2].

PROTAC Linker Attachment Exploration

The methylene spacer between the azetidine ring and the 1,2,4-triazole provides a unique attachment vector and additional rotational freedom (4 vs. 3 bonds in the comparator). This structural nuance allows exploration of exit-vector geometries from the azetidine core, which is valuable in designing bivalent degraders where linker attachment can be substituted at the acetamide side while retaining the triazole as a target-engagement motif.

Amino-Azetidine SAR Expansion Scaffold

As a member of a sparsely explored chemical series, this compound offers a rigid azetidine core functionalized with a 1,2,4-triazolylmethyl group. Derivatization at the acetamide moiety (e.g., substitution of the methyl group) enables systematic SAR exploration. Its value lies in providing a unique vector with documented synthetic tractability from suppliers like Life Chemicals [3], enabling rapid hit-to-lead expansion campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
1,2,4-Triazole geometry matching reported hinge-binding motif
ATP-site binding mode confirmation
Cell permeability screening
Lipophilicity profile within moderate range
Passive membrane diffusion assay
PROTAC linker attachment design
Methylene spacer enabling rotational freedom
Exit-vector geometry evaluation
Amino-azetidine SAR expansion
Derivatizable acetamide on rigid azetidine core
Synthetic tractability and analog library generation
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